molecular formula C8H8O4 B043329 5-Acetoxymethyl-2-furaldehyde CAS No. 10551-58-3

5-Acetoxymethyl-2-furaldehyde

Cat. No.: B043329
CAS No.: 10551-58-3
M. Wt: 168.15 g/mol
InChI Key: QAVITTVTXPZTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetoxymethyl-2-furaldehyde can be synthesized through the acetylation of 5-hydroxymethylfurfural. The reaction typically involves the use of acetic anhydride and a catalyst such as sulfuric acid . The reaction conditions include maintaining a controlled temperature and ensuring the reaction mixture is stirred adequately to achieve a high yield.

Industrial Production Methods: In industrial settings, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Acetoxymethyl-2-furaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products:

Comparison with Similar Compounds

  • 5-Hydroxymethyl-2-furaldehyde
  • 5-Formyl-2-furancarboxylic acid
  • 5-Methylfurfural
  • Furfural

Comparison: 5-Acetoxymethyl-2-furaldehyde is unique due to its acetoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, 5-Hydroxymethyl-2-furaldehyde lacks the acetoxy group, making it less reactive in certain substitution reactions . Similarly, 5-Methylfurfural has a methyl group instead of an acetoxy group, affecting its flavor-modulating properties .

Properties

IUPAC Name

(5-formylfuran-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVITTVTXPZTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147166
Record name 5-Formylfurfuryl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10551-58-3
Record name 5-(Acetoxymethyl)-2-furaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10551-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formylfurfuryl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Formylfurfuryl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formylfurfuryl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-FORMYLFURFURYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HH6180XYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

39.4 kg (219 mol) of D-fructose and 5.9 kg of dried acidic Dowex® 50WX8-200 ion exchanger (styrene-divinylbenzene copolymer resin with SO3H groups, obtainable from The Dow Chemical Company, Midland, U.S.A.) in the H form were introduced with stirring into 90 l of NMP and heated to 110° C. for 6 h. After cooling, the reaction mixture was filtered and washed with 8 l of NMP. The filtrate was admixed with stirring with 390 g (3.2 mol) of 4-(N,N-dimethylamino)pyridine and 20.5 1 (217 mol) of acetic anhydride at 20-25° C. within 1 h. After continuing the reaction for 1 h, the brown reaction mixture was freed of the solvent at 90-100° C. under reduced pressure (of 50-10 mbar). After cooling, the residue was admixed with 160 l of MtBE, 60 1 of water and 4 kg of activated carbon. The suspension was filtered though Celite®. After the phase separation, the solvent of the filtrate was distilled off at 50° C. under reduced pressure (20 mbar) and the residue was fractionally distilled under reduced pressure at 106-110° C./5 mbar.
Name
D-fructose
Quantity
39.4 kg
Type
reactant
Reaction Step One
[Compound]
Name
styrene-divinylbenzene copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 L
Type
reactant
Reaction Step Three
[Compound]
Name
1
Quantity
217 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
390 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a round flask, 2 mL of methyl cyanide (acetonitrile) as an organic solvent was introduced, 0.145 g (1 mmol) of 5-chloromethylfurfural (CMF, compound I) was dissolved in the organic solvent, 0.170 g (1 mmol) of 1-ethyl-3-methylimidazolium acetate was added to the solution, and then the mixed solution was reacted at normal pressure and room temperature for 5 minutes. After the reaction, the reaction product was extracted by the addition of a small amount of water (5 mL) and ethyl acetate (added twice by 20 mL) to obtain an organic layer. The obtained organic layer was concentrated under reduced pressure to obtain light yellow liquid 5-acetoxymethylfurfural (AcHMF, compound II). The yield thereof is 36%.
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

10.05 ml of acetyl chloride were added at 5° C. to a solution of 16.2 g of 5-hydroxymethyl-2-furancarboxaldehyde and 200 ml of methylene chloride and 11.4 ml of pyridine and 50 ml of methylene chloride were then added. The reaction mixture was stirred for 3 hours at 20° C. and the reaction mixture was treated with an aqueous sodium dihydrogenphosphate solution and extracted with methylene chloride. The extract was dried and concentrated to obtain 19.35 g of the desired product after chromatography on silica by eluting with a hexane/ethyl acetate (7/3) mixture.
Quantity
10.05 mL
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

10.05 cm3 of acetyl chloride is added at 5° C. to a solution containing 16.2 g of 5-(hydroxy methyl) 2-furan-carboxaldehyde and 200 cm3 of methylene chloride. Then 11.4 cm3 of pyridine and 50 cm3 of methylene chloride are added. The reaction mixture is maintained under agitation for 3 hours at 20° C. It is then treated with an aqueous solution of sodium acid phosphate and extracted with methylene chloride, followed by drying and concentrating. After chromatography on silica eluting with a hexane--ethyl acetate mixture (7-3), 19.35 g of desired product is obtained.
Quantity
10.05 mL
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
11.4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetoxymethyl-2-furaldehyde
Reactant of Route 2
Reactant of Route 2
5-Acetoxymethyl-2-furaldehyde
Reactant of Route 3
Reactant of Route 3
5-Acetoxymethyl-2-furaldehyde
Reactant of Route 4
Reactant of Route 4
5-Acetoxymethyl-2-furaldehyde
Reactant of Route 5
Reactant of Route 5
5-Acetoxymethyl-2-furaldehyde
Reactant of Route 6
Reactant of Route 6
5-Acetoxymethyl-2-furaldehyde
Customer
Q & A

Q1: What is the taste profile of 5-Acetoxymethyl-2-furaldehyde?

A1: this compound contributes to the sweet taste of certain foods. It was identified in traditional balsamic vinegar of Modena (TBV) and contributes to its long-lasting sweet taste quality. [] It was also found to be a key flavor compound in berrycactus fruit. []

Q2: How does this compound interact with taste receptors?

A2: Research has shown that this compound interacts with the sweet taste receptor hTAS1R2/hTAS1R3, confirming its role as a sweetness modulator. []

Q3: Beyond taste modulation, does this compound exhibit other biological activities?

A3: Yes, this compound has demonstrated an ability to block ion conductance in human Aquaporin-1 (AQP1) channels. [] While it doesn't affect water flux through these channels, its inhibition of ion conductance impacts AQP1-dependent cell migration and invasiveness in cancer cell lines, suggesting potential anti-cancer properties. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided texts don't explicitly state the molecular formula and weight, based on its chemical structure, this compound has a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol.

Q5: Can this compound be synthesized from renewable resources?

A5: Yes, this compound can be synthesized from cellulose-containing waste materials like cigarette butts, diapers, newspapers, and soybean peels. Hydrothermal treatment of these materials in the presence of catalysts like CH3COOH, H3PO4, and Sc(OTf)3 can yield this compound. [] It can also be produced through the pyrolysis of table sugar at high temperatures (500°C), resulting in bio-oils containing this compound. []

Q6: Are there any analytical methods to detect and quantify this compound in complex mixtures like balsamic vinegar?

A6: Yes, researchers have used mid-infrared (MID-IR) spectroscopy combined with Linear Discriminant Analysis to differentiate between traditional balsamic vinegar of Modena and other balsamic vinegars based on their chemical composition, including this compound. [] This method highlights the compound's potential as an indicator of the aging process in balsamic vinegar.

Q7: Does the concentration of this compound vary in balsamic vinegar?

A8: Yes, the concentration of this compound, along with other chemical parameters like α-aminoadipic acid, volatile compounds, amino acid composition, trace elements, and physical properties, can be used to differentiate between traditional balsamic vinegar of Modena and other balsamic vinegars. [] Traditional balsamic vinegar of Modena typically contains higher levels of this compound compared to standard balsamic vinegar. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.